

In-depth Technical Guide: 2-((p-Aminophenyl)sulphonyl)ethanol

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Compound of Interest

Compound Name: 2-((p-Aminophenyl)sulphonyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of **2-((p-Aminophenyl)sulphonyl)ethanol**, also known as 4-(2-Hydroxyethylsulfonyl)aniline. The document collates available data on its physical and chemical characteristics, synthesis, and safety information. It is important to note that while this compound is utilized as an intermediate, particularly in the synthesis of reactive dyes, its biological properties and specific, detailed experimental protocols are not extensively documented in publicly available scientific literature. This guide aims to consolidate the existing knowledge to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

2-((p-Aminophenyl)sulphonyl)ethanol is a substituted aniline and sulfone. Its core structure consists of a para-substituted aminophenyl group attached to a sulfonyl group, which is further bonded to an ethanol moiety.

Quantitative Data

The following table summarizes the key physical and chemical properties of **2-((p-Aminophenyl)sulphonyl)ethanol**.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₁₁ NO ₃ S | [1] |
| Molecular Weight | 201.24 g/mol | [1] |
| CAS Number | 5246-58-2 | [1] |
| Appearance | Solid (form not specified) | [2] |
| Melting Point | 210-213 °C (decomposes) | [1] |
| Boiling Point | 469.2 ± 45.0 °C (Predicted) | [1] |
| Density | 1.364 ± 0.06 g/cm ³ (Predicted) | [1] |
| pKa | 13.83 ± 0.10 (Predicted) | [1] |
| LogP | -0.1 (Predicted) | [3] |

Solubility

Specific quantitative solubility data in common laboratory solvents is not readily available in the literature. The 3-amino isomer has been noted to be soluble in water.[2] General principles suggest it would be more soluble in polar organic solvents.

Spectral Data

Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and mass spectra for **2-((p-Aminophenyl)sulphonyl)ethanol** are not widely published. Predicted mass spectrometry data indicates the following potential adducts:

| Adduct | m/z (Predicted) |
|------------------------------------|-----------------|
| [M+H] ⁺ | 202.05324 |
| [M+Na] ⁺ | 224.03518 |
| [M-H] ⁻ | 200.03868 |
| [M] ⁺ | 201.04541 |
| [M] ⁻ | 201.04651 |
| (Data sourced from PubChemLite)[3] | |

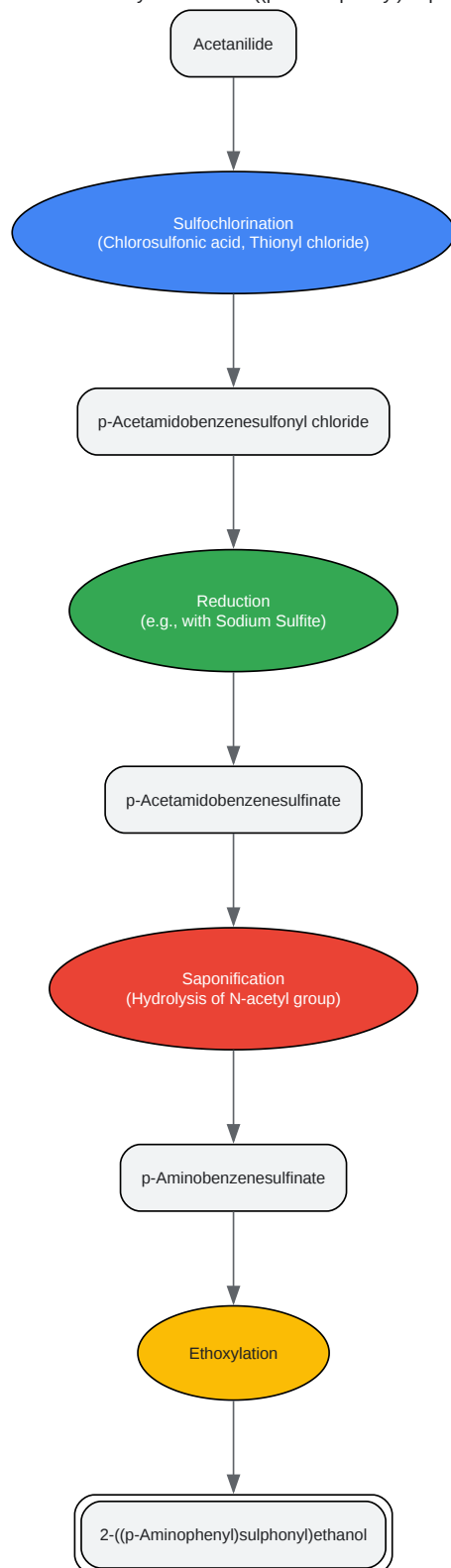
Synthesis and Reactivity

Synthetic Approach

A common synthetic route to **2-((p-Aminophenyl)sulphonyl)ethanol** is as an intermediate in the production of its hydrogen sulfate ester, a precursor for reactive dyes.[4] A generalized multi-step synthesis is outlined in a German patent.[4] The process begins with acetanilide and proceeds through sulfonation, reduction, saponification, and ethoxylation.

A logical workflow for this synthesis is presented below.

Logical Workflow for the Synthesis of 2-((p-Aminophenyl)sulphonyl)ethanol



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A logical workflow for the synthesis of **2-((p-Aminophenyl)sulphonyl)ethanol**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of **2-((p-Aminophenyl)sulphonyl)ethanol** are not available in the peer-reviewed literature. The following is an interpretation of the process described in patent DE19540544A1 for the synthesis of the hydrogen sulfate ester, where the target compound is an intermediate.[\[4\]](#)

- **Step 1: Sulfochlorination of Acetanilide:** Acetanilide is reacted with chlorosulfonic acid and thionyl chloride. The patent suggests adding acetanilide to chlorosulfonic acid at a temperature below 35°C, followed by heating. Thionyl chloride is then added, and the reaction mixture is heated further. The product, p-acetamidobenzenesulfonyl chloride, is isolated by pouring the reaction mixture onto ice and filtering the precipitate.[\[4\]](#)
- **Step 2: Reduction to Sulfinate:** The resulting p-acetamidobenzenesulfonyl chloride is reduced to p-acetamidobenzenesulfinate. This can be achieved using a reducing agent such as sodium sulfite in an aqueous solution.[\[4\]](#)
- **Step 3: Saponification:** The N-acetyl group of p-acetamidobenzenesulfinate is hydrolyzed (saponified), typically under basic conditions, to yield p-aminobenzenesulfinate.[\[4\]](#)
- **Step 4: Ethoxylation:** The p-aminobenzenesulfinate is then ethoxylated to form **2-((p-Aminophenyl)sulphonyl)ethanol**.[\[4\]](#) The patent does not provide specific conditions for this step.
- **Step 5 (for derivative): Esterification:** For the synthesis of the final product in the patent, the hydroxyl group of **2-((p-Aminophenyl)sulphonyl)ethanol** is esterified with a sulfonating agent to form the hydrogen sulfate ester.[\[4\]](#)

Note: This is a generalized procedure and requires optimization of reaction conditions, purification methods, and analytical characterization for practical application.

Reactivity

The chemical reactivity of **2-((p-Aminophenyl)sulphonyl)ethanol** is dictated by its three main functional groups: the primary aromatic amine, the sulfone, and the primary alcohol.

- The aromatic amine can undergo diazotization followed by coupling reactions, which is a common application in the synthesis of azo dyes. It can also be acylated or alkylated.
- The sulfonyl group is generally stable and unreactive under most conditions.
- The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and it can undergo esterification, as seen in the synthesis of its hydrogen sulfate derivative.^[4]

Biological Activity and Signaling Pathways

There is a notable lack of publicly available data on the biological activity, cytotoxicity, and mechanism of action of **2-((p-Aminophenyl)sulphonyl)ethanol**. While the broader class of aniline derivatives can exhibit a range of biological effects, including toxicity, specific studies on this compound are absent from the scientific literature.^{[5][6][7]} Consequently, no signaling pathways have been identified as being directly modulated by **2-((p-Aminophenyl)sulphonyl)ethanol**.

Professionals in drug development should treat this compound as having unknown biological effects and handle it with appropriate caution until further toxicological and pharmacological data becomes available.

Safety and Handling

Hazard Identification

Based on available safety data for the isomeric 2-((3-Aminophenyl)sulfonyl)ethanol and related compounds, **2-((p-Aminophenyl)sulphonyl)ethanol** should be handled as a potential irritant.^{[2][8]}

- Eye Irritation: May cause serious eye irritation.^[1]
- Skin Irritation: May cause skin irritation.^[1]
- Respiratory Irritation: May cause respiratory irritation if inhaled as dust.^[1]

Recommended Handling Procedures

Standard laboratory safety protocols should be followed when handling this compound.

- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Wear protective gloves (e.g., nitrile rubber).
 - Wear safety glasses with side-shields or goggles.
 - Wear a lab coat.
- Hygiene: Wash hands thoroughly after handling.

Conclusion

2-((p-Aminophenyl)sulphonyl)ethanol is a chemical intermediate with defined physical properties but limited characterization in the public domain. The primary application appears to be in the synthesis of reactive dyes, with its synthesis outlined in the patent literature. A significant gap exists in the understanding of its biological activity, with no published studies on its pharmacology, toxicology, or interaction with cellular signaling pathways. Researchers and drug development professionals should be aware of this lack of data and exercise due caution when handling and considering this compound for any biological application. Further research is warranted to fully characterize its spectral properties, develop detailed and optimized synthetic protocols, and investigate its potential biological effects.

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